

Application Notes and Protocols for 2-Methyl-benzamidine in Protein Interaction Studies

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Compound of Interest

Compound Name: **2-Methyl-benzamidine**

Cat. No.: **B093974**

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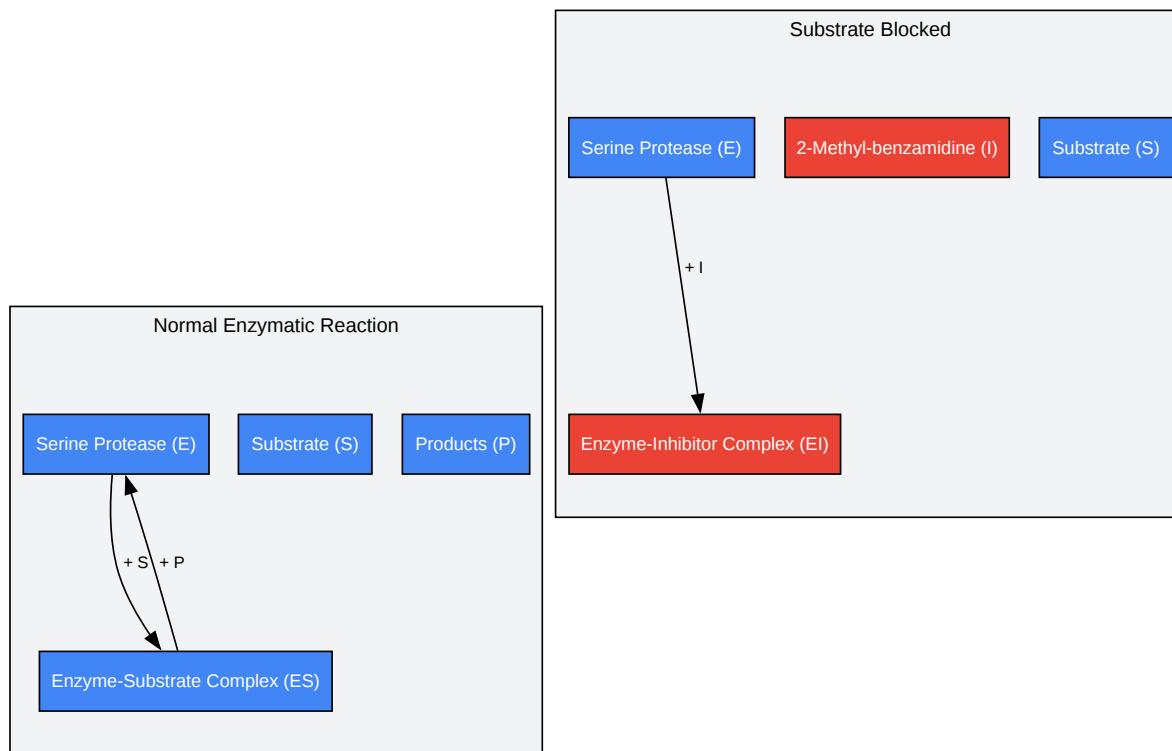
Introduction

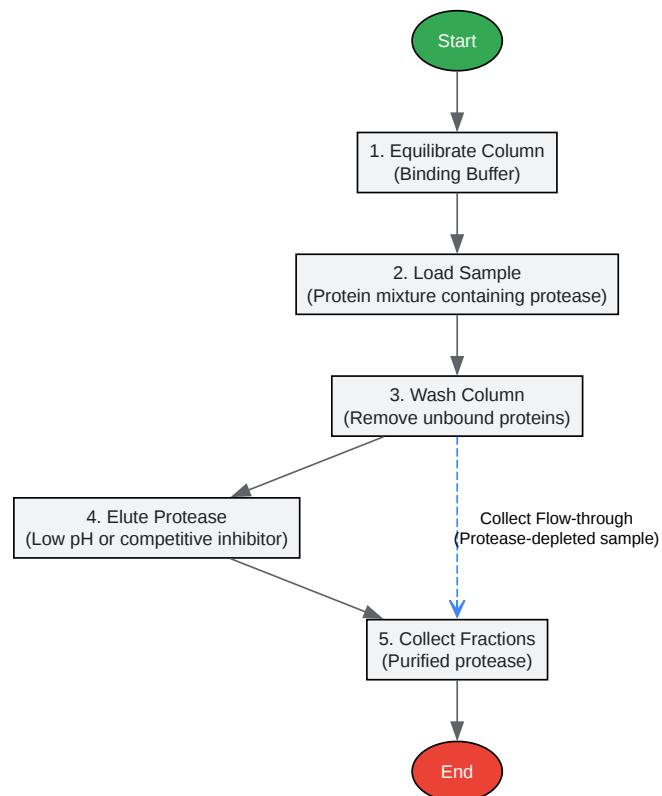
2-Methyl-benzamidine is a small molecule inhibitor and a derivative of benzamidine, a well-characterized competitive inhibitor of serine proteases.^{[1][2]} Benzamidine and its analogs, including **2-Methyl-benzamidine**, are widely utilized in biochemical and pharmaceutical research to study enzyme mechanisms, prevent protein degradation by proteases, and serve as fragments in drug discovery campaigns.^{[1][3]} Their primary mode of action involves binding to the active site of serine proteases like trypsin and plasmin, thereby preventing substrate binding and enzymatic activity.^{[2][4]}

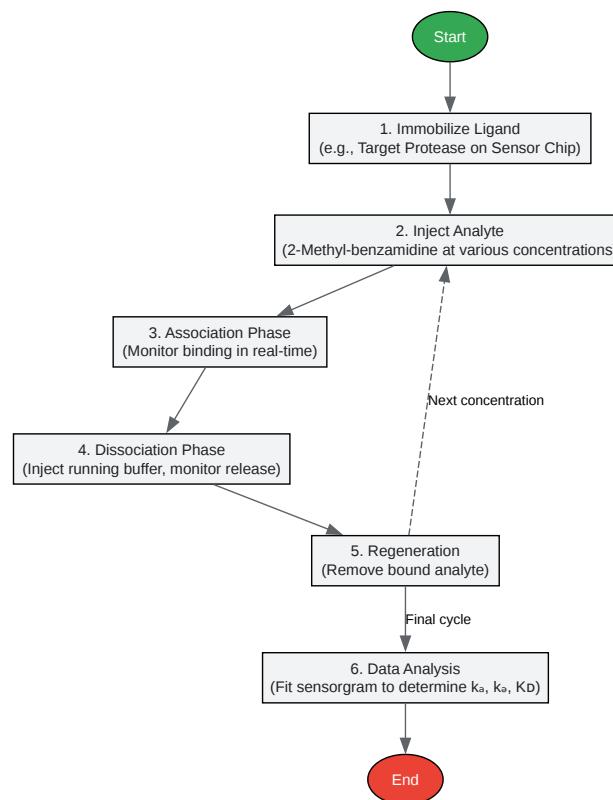
These application notes provide detailed protocols for utilizing **2-Methyl-benzamidine** and related compounds in key protein interaction studies, including affinity chromatography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

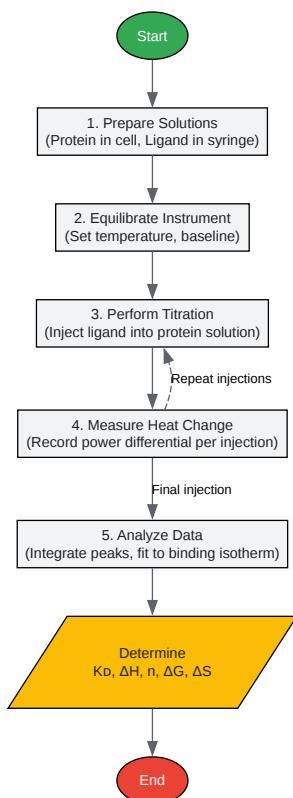
Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine derivatives function as competitive inhibitors by reversibly binding to the S1 pocket in the active site of serine proteases.^[5] The positively charged amidinium group mimics the side chain of arginine or lysine, which are natural substrates for these enzymes, allowing it to form a salt bridge with the conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.^{[5][6]} This binding event physically blocks the substrate from accessing the catalytic triad (Ser195, His57, Asp102), thus inhibiting the enzymatic reaction.^[5] The methyl group in **2-Methyl-benzamidine** can introduce additional steric or hydrophobic interactions that may alter the binding affinity and selectivity for different proteases.









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References

- 1. chemimpex.com [chemimpex.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding — PyEMMA 2.1 documentation [emma-project.org]
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